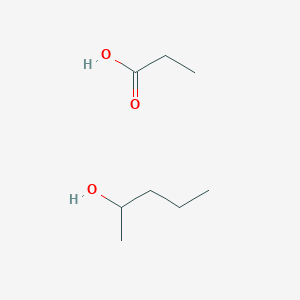
Pentan-2-ol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentan-2-ol, also known as sec-amyl alcohol, is an organic chemical compound with the molecular formula C5H12O. It is a secondary alcohol and is chiral, meaning it can exist as two enantiomers. Propanoic acid, also known as propionic acid, is a carboxylic acid with the chemical formula C3H6O2. It is a colorless liquid with a pungent odor and is miscible with water. Both compounds are used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentan-2-ol can be synthesized through the hydration of pentene. This process involves the addition of water to pentene in the presence of an acid catalyst, such as sulfuric acid, to produce pentan-2-ol . Propanoic acid can be produced through the oxidation of propan-1-ol using acidified potassium dichromate (VI) solution . The reaction is carried out under reflux conditions to ensure complete oxidation to the carboxylic acid.
Industrial Production Methods
Industrially, pentan-2-ol is produced as a component of amyl alcohol mixtures. These mixtures are obtained through the fermentation of carbohydrates or the hydration of alkenes . Propanoic acid is produced on a large scale through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst. This process involves the reaction of ethylene with carbon monoxide and water to produce propanoic acid.
Chemical Reactions Analysis
Types of Reactions
Pentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to pentan-2-one using oxidizing agents such as potassium dichromate (VI) in the presence of sulfuric acid . Propanoic acid can undergo typical carboxylic acid reactions, such as esterification and reduction. It reacts with alcohols in the presence of an acid catalyst to form esters and can be reduced to propan-1-ol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation of Pentan-2-ol: Potassium dichromate (VI) and sulfuric acid.
Reduction of Propanoic Acid: Lithium aluminum hydride.
Esterification of Propanoic Acid: Alcohols and acid catalysts.
Major Products Formed
Oxidation of Pentan-2-ol: Pentan-2-one.
Reduction of Propanoic Acid: Propan-1-ol.
Esterification of Propanoic Acid: Propanoate esters.
Scientific Research Applications
Pentan-2-ol is used as a solvent and an intermediate in the synthesis of other chemicals. It is also used in the production of fragrances and flavors due to its pleasant odor . Propanoic acid is widely used as a preservative in the food industry, particularly in baked goods, to inhibit mold growth. It is also used in the production of cellulose acetate propionate, which is used in coatings, films, and plastics .
Mechanism of Action
The mechanism of action of pentan-2-ol involves its oxidation to pentan-2-one. The oxidation process involves the transfer of electrons from pentan-2-ol to the oxidizing agent, resulting in the formation of pentan-2-one and water . Propanoic acid exerts its preservative effect by lowering the pH of the environment, inhibiting the growth of mold and bacteria. It disrupts the cell membrane and metabolic processes of microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Pentan-1-ol: A primary alcohol with similar properties but different reactivity.
Butan-2-ol: A secondary alcohol with a shorter carbon chain.
Acetic Acid: A carboxylic acid with a shorter carbon chain.
Uniqueness
Pentan-2-ol is unique due to its chiral nature, allowing it to exist as two enantiomers with different properties. Propanoic acid is unique in its effectiveness as a preservative and its ability to inhibit mold growth at low concentrations .
Properties
CAS No. |
143222-24-6 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
pentan-2-ol;propanoic acid |
InChI |
InChI=1S/C5H12O.C3H6O2/c1-3-4-5(2)6;1-2-3(4)5/h5-6H,3-4H2,1-2H3;2H2,1H3,(H,4,5) |
InChI Key |
BDPAXDAKBMCTIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)O.CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















